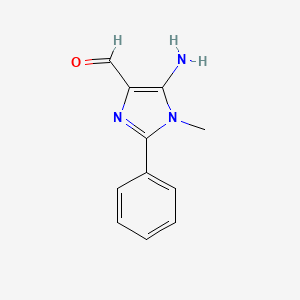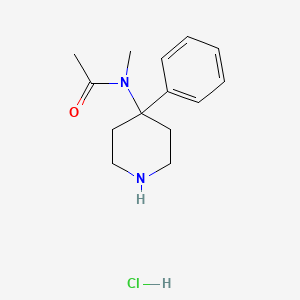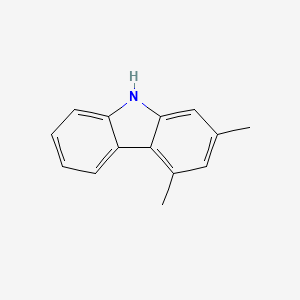![molecular formula C11H13NO B3348839 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- CAS No. 189065-85-8](/img/structure/B3348839.png)
5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-
Descripción general
Descripción
5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can potentially be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkylating agents like benzyl chloride or chloroacetonitrile can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Aplicaciones Científicas De Investigación
5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- exerts its effects is not fully understood. its activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical interactions, potentially modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Shares a similar core structure but lacks the propenyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Contains a chlorine substituent instead of the propenyl group.
Uniqueness
5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propiedades
IUPAC Name |
4-prop-2-enyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2,6-7,10,13H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHSQJTVRLCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C2C(CCC2=CN=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445651 | |
| Record name | 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189065-85-8 | |
| Record name | 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one](/img/structure/B3348777.png)
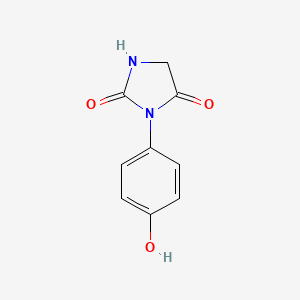
![1,4-Dihydrobenzo[g]quinoxaline-2,3-dione](/img/structure/B3348793.png)
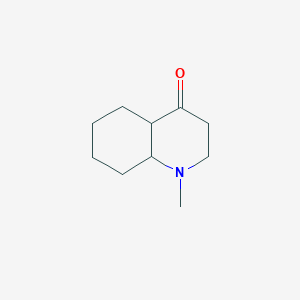

![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)
